2-(Trimethoxysilyl)ethyl acetate
Overview
Description
2-(Trimethoxysilyl)ethyl acetate is an organosilicon compound with the chemical formula C7H16O5Si. It is a colorless, transparent liquid with a melting point of -55°C and a boiling point of 220°C . This compound is soluble in common organic solvents such as alcohol, ether, and ketone . It is primarily used in the fields of silicone rubber and silicone coatings, electronic materials, and the synthesis of organic silicon compounds .
Preparation Methods
2-(Trimethoxysilyl)ethyl acetate is typically synthesized through the esterification of ethyl acetate with 3-chloropropyltrimethoxysilane . This reaction is carried out under acidic conditions at a specific temperature for several hours, followed by purification through distillation to obtain the target product . Industrial production methods follow similar procedures, ensuring the reaction conditions are optimized for large-scale synthesis.
Chemical Reactions Analysis
2-(Trimethoxysilyl)ethyl acetate undergoes various chemical reactions, including:
Hydrolysis: This compound reacts slowly with moisture or water, leading to the formation of silanol groups.
Substitution: It can participate in substitution reactions where the methoxy groups are replaced by other functional groups under specific conditions.
Common reagents used in these reactions include acids for esterification and bases for hydrolysis and condensation reactions. The major products formed from these reactions are silanol and siloxane compounds .
Scientific Research Applications
2-(Trimethoxysilyl)ethyl acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Trimethoxysilyl)ethyl acetate involves the hydrolysis of its methoxy groups to form silanol groups, which can then condense to form siloxane bonds. These siloxane bonds are responsible for the compound’s adhesive and crosslinking properties, making it effective in improving the durability and performance of silicone-based materials .
Comparison with Similar Compounds
2-(Trimethoxysilyl)ethyl acetate can be compared with other similar compounds such as:
2-(Trimethoxysilyl)ethyl methacrylate: This compound has similar applications in silicone-based materials but differs in its methacrylate functional group, which provides additional reactivity for polymerization reactions.
3-(Trimethoxysilyl)propyl methacrylate: Another similar compound, it is used in the modification of silica aerogels and other materials for enhanced mechanical and thermal properties.
The uniqueness of this compound lies in its specific combination of functional groups, which provide a balance of reactivity and stability, making it versatile for various applications in different fields .
Properties
IUPAC Name |
2-trimethoxysilylethyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O5Si/c1-7(8)12-5-6-13(9-2,10-3)11-4/h5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXBQMDGNKCDOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC[Si](OC)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O5Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80604045 | |
Record name | 2-(Trimethoxysilyl)ethyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80604045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72878-29-6 | |
Record name | 2-(Trimethoxysilyl)ethyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80604045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Acetoxyethyltrimethoxysilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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